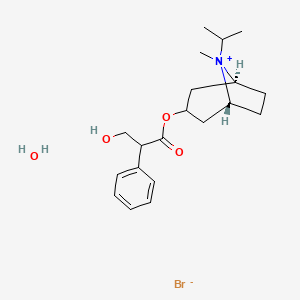

Ipratropium bromide hydrate

Description

Significance as a Muscarinic Antagonist in Therapeutic Science

Ipratropium (B1672105) bromide is a nonselective muscarinic acetylcholine (B1216132) receptor antagonist, meaning it blocks the action of acetylcholine at all subtypes of muscarinic receptors (M1, M2, and M3). wikipedia.orgmedchemexpress.commedchemexpress.com This action is the foundation of its therapeutic effects. patsnap.com In the airways, acetylcholine is a neurotransmitter that causes contraction of bronchial smooth muscle and stimulates mucus secretion. patsnap.com By competitively inhibiting acetylcholine at these receptors, ipratropium bromide leads to bronchodilation (widening of the airways) and a reduction in mucus secretion. wikipedia.orgpatsnap.com

This mechanism of action is particularly relevant in the management of chronic obstructive pulmonary disease (COPD), where it helps to alleviate bronchospasm. patsnap.comnih.gov Unlike some other anticholinergic agents, ipratropium bromide is a quaternary ammonium (B1175870) compound, which limits its absorption into the systemic circulation and prevents it from crossing the blood-brain barrier. wikipedia.orgnih.gov This localized action in the respiratory tract minimizes systemic side effects. patsnap.com

Overview of its Role in Cholinergic System Modulation Research

The cholinergic system, with acetylcholine as its primary neurotransmitter, plays a crucial role in regulating a wide array of physiological functions. Ipratropium bromide serves as a valuable research tool for investigating the role of this system, particularly the function of muscarinic receptors in various tissues.

Research utilizing ipratropium bromide has provided significant insights into the cholinergic control of airway smooth muscle tone and mucus gland secretion. patsnap.comhaleonhealthpartner.com Studies have explored its binding affinities to different muscarinic receptor subtypes, helping to dissect their individual contributions to physiological and pathological processes. For instance, research has shown that ipratropium bromide binds with similar high affinity to M1, M2, and M3 receptors. medchemexpress.commedchemexpress.com

Furthermore, in vitro and in vivo studies have employed ipratropium bromide to understand the consequences of muscarinic receptor blockade. For example, in vitro experiments on isolated airway smooth muscle demonstrate its ability to relax pre-contracted tissues. medchemexpress.com In vivo animal models have been used to investigate its effects on airway resistance and inflammation. medchemexpress.commednexus.org One study on a rat model of COPD found that long-term inhalation of ipratropium bromide led to an upregulation of muscarinic receptors in the airways and lungs. mednexus.org Another study using in vitro models of myocardial ischemia/reperfusion in rats suggested that ipratropium bromide could exacerbate injury, highlighting the complex role of cholinergic modulation in different organ systems. nih.gov

Chemical Properties of Ipratropium Bromide Hydrate (B1144303)

| Property | Value |

| Molecular Formula | C20H32BrNO4 |

| Molecular Weight | 430.4 g/mol |

| Appearance | White or almost white, crystalline powder |

| Solubility | Freely soluble in water and lower alcohols |

| Melting Point | Approximately 230°C with decomposition |

Data sourced from multiple references. chemicalbook.comchemicalbook.comresearchgate.netnih.gov

Ipratropium Bromide Hydrate Receptor Binding Affinity

| Receptor Subtype | IC50 (nM) |

| M1 | 2.9 |

| M2 | 2.0 |

| M3 | 1.7 |

IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radioligand to the receptor. Data from MedChemExpress. medchemexpress.commedchemexpress.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H32BrNO4 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate |

InChI |

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;; |

InChI Key |

KEWHKYJURDBRMN-XFQAGIBXSA-M |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Ipratropium Bromide

Synthetic Routes and Reaction Mechanisms

The synthesis of ipratropium (B1672105) bromide can be approached through various routes, primarily involving the esterification of tropine (B42219) and tropic acid to form atropine (B194438), followed by quaternization.

Acyl Chlorination and Esterification Pathways

A common pathway to ipratropium bromide begins with the synthesis of atropine. This is achieved through the Fischer-Speier esterification, which involves heating tropine with tropic acid in the presence of hydrogen chloride. researchgate.net

Another synthetic approach involves the acylation of N-isopropylnortropine. In one method, acetyltropyl chloride is reacted with N-isopropylnortropine at elevated temperatures. tandfonline.com A more complex, multi-step synthesis starts with 2-phenyl-3-acetoxy propionic acid, which undergoes acyl chlorination with oxalyl chloride. The resulting product is then reacted with a solution of isopropyl tropine mesylate. After the reaction, the solvent is removed, and the residue is hydrolyzed with an inorganic acid. google.com

Bromomethylation Reactions for Quaternization

The final step in the primary synthesis of ipratropium bromide is the quaternization of the tertiary amine, atropine. This is typically achieved by treating atropine with isopropyl bromide. researchgate.netgpatindia.comwikipedia.org

An alternative synthesis involves the N-alkylation of N-isopropylnoratropine with methyl bromide to produce ipratropium bromide. tandfonline.com The quaternization of tertiary tropane (B1204802) compounds is a subject of stereochemical interest, with studies indicating that equatorial alkylation is the predominant pathway. nih.gov The quaternization reaction is often carried out in a solvent such as acetone, where the product crystallizes and can be isolated by filtration.

Optimization of Reaction Conditions for Purity and Yield

The yield and purity of ipratropium bromide are highly dependent on the reaction conditions. In the bromomethylation step, the controlled introduction of methyl bromide and staged temperature adjustments can significantly improve the yield to over 95%. google.com For instance, a patented method involves dissolving the tertiary amine precursor in chloroform (B151607), cooling the solution, and then introducing methyl bromide in stages while maintaining a low temperature. The reaction mixture is then stirred at different temperatures for specific durations to maximize the yield and facilitate the recovery of excess methyl bromide. google.com

In-process monitoring using techniques like real-time HPLC during acylation and bromomethylation is crucial to ensure that impurity levels, such as that of Ipratropium Bromide impurity F, remain within acceptable limits as defined by pharmacopeial guidelines. The choice of solvent also plays a critical role. While various nonpolar organic solvents can be used, the selection affects the yield, which can range from 38.5% to 69.3% in some reported methods. google.com

Table 1: Comparative Yields of Ipratropium Bromide Synthesis

| Method | Key Reagents | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Quaternization of N-isopropylnortropine ester with methyl bromide | Tropine acid-N-isopropyl nortropine (B26686) ester, Methyl bromide | Chloroform | 95.9-98.8% | google.com |

| Quaternization of N-isopropylnortropine ester with methyl bromide (single addition) | Tropine acid-N-isopropyl nortropine ester, Methyl bromide | Chloroform | 80.89% | google.com |

| Quaternization of Compound 4 with methyl bromide | Compound 4, Methyl bromide | Absolute ethyl alcohol | 89.36% | google.com |

| Quaternization of Intermediate 2 with methyl bromide | Intermediate 2, Methyl bromide | Dichloromethane, Chloroform, Tetrahydrofuran, Benzene, Toluene, or Acetonitrile (B52724) | 38.5-69.3% | google.com |

Precursor Chemistry and Isotopic Labeling for Research Applications

The synthesis of precursors and the use of isotopic labeling are essential for studying the properties and in vivo behavior of ipratropium bromide.

Synthesis of Tertiary Amine Precursors

The primary tertiary amine precursor for the most common synthesis of ipratropium bromide is atropine, which is formed from tropic acid and tropine. researchgate.netgpatindia.com An alternative precursor is N-isopropylnoratropine, which is synthesized through a multi-step process. This process can start with the Robinson condensation of succindialdehyde, isopropylamine, and acetonedicarboxylic acid to yield N-isopropylnortropinone. This intermediate is then catalytically hydrogenated to N-isopropylnortropine, which is subsequently transesterified to produce N-isopropylnoratropine. tandfonline.com

Another key precursor is noratropine (B1679849), which can be produced by the N-demethylation of atropine. researchgate.netnih.gov This reaction can be achieved using various reagents, including cyanogen (B1215507) bromide or through catalytic oxidation. nih.govrsc.org

Radiolabeling Techniques (e.g., Carbon-11) for Positron Emission Tomography Ligands

For research purposes, particularly in positron emission tomography (PET) imaging, ipratropium bromide can be radiolabeled. publish.csiro.aupublish.csiro.auresearchgate.net A common method involves the N-alkylation of a tertiary amine precursor with [¹¹C]CH₃I (Carbon-11 labeled methyl iodide). publish.csiro.auresearchgate.net This technique allows for the synthesis of [¹¹C]ipratropium, which can be used to study inhaled drug deposition. publish.csiro.aupublish.csiro.au The [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I, which is then used to alkylate the precursor, noratropine. publish.csiro.au

While this method produces the desired radioligand with high radiochemical purity, the yields are often low. publish.csiro.aupublish.csiro.au For instance, reported non-decay corrected yields based on [¹¹C]CO₂ are around 0.3%. publish.csiro.au Despite the low yields, sufficient quantities can be produced for preliminary imaging experiments. publish.csiro.au Another approach that has been explored is the radiolabeling of the bromide counter-ion with Bromine-77, although this method does not allow for tracking the drug molecule itself. tandfonline.com

Table 2: Radiolabeled Ipratropium and Precursors

| Radiolabeled Compound | Precursor | Radiolabeling Agent | Yield | Specific Activity | Reference |

|---|---|---|---|---|---|

| [¹¹C]Ipratropium | Noratropine | [¹¹C]CH₃I | 0.3% | 11 GBq/μmol | publish.csiro.au |

Synthesis of Deuterated Analogs for Mechanistic Studies

The synthesis of deuterated analogs of pharmaceuticals like ipratropium bromide is a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and studying the kinetic isotope effect. While specific literature detailing the synthesis of deuterated ipratropium bromide is not extensively available, plausible synthetic strategies can be devised based on established deuteration methodologies for similar functional groups and molecular scaffolds, such as other tropane alkaloids and compounds featuring N-isopropyl or ester functionalities.

A primary motivation for preparing deuterated ipratropium bromide is to investigate the mechanisms of its synthesis and degradation. By selectively replacing hydrogen atoms with deuterium (B1214612) at specific positions, chemists can trace the fate of these atoms through a reaction sequence, providing insight into bond-breaking and bond-forming steps. For instance, deuteration of the N-isopropyl group could help elucidate the mechanism of the final quaternization step in its synthesis.

Several general strategies for the introduction of deuterium into organic molecules could be adapted for the synthesis of deuterated ipratropium bromide analogs. These methods include hydrogen-deuterium exchange reactions, reductive deuteration of functional groups, and the use of deuterated building blocks in the total synthesis.

One potential approach involves the use of deuterated reagents at key synthetic stages. For example, to introduce deuterium on the methyl group of the quaternary ammonium (B1175870) moiety, a deuterated methylating agent such as deuterated methyl bromide (CD₃Br) could be employed in the final step of the synthesis, reacting with the precursor N-isopropyl-noratropine.

Another strategy could focus on the deuteration of the N-isopropyl group. This could potentially be achieved by using a deuterated isopropylating agent to introduce the N-isopropyl group onto the noratropine scaffold. Alternatively, methods for H-D exchange at positions alpha to a nitrogen atom might be applicable, although this could be challenging due to the complexity of the molecule.

Deuteration of the tropic acid portion of ipratropium bromide presents another avenue for mechanistic studies. For example, reductive deuteration of a suitable precursor to tropic acid could install deuterium atoms at specific positions on the phenyl or the alkyl chain. thieme-connect.comorganic-chemistry.org These deuterated tropic acid analogs could then be carried through the synthesis to produce the final deuterated ipratropium bromide.

The following table outlines potential sites for deuteration in the ipratropium bromide molecule and the general synthetic approaches that could be employed.

| Potential Deuteration Site | Plausible Synthetic Strategy | Rationale for Mechanistic Study |

| N-Methyl group | Quaternization with CD₃Br | To study the kinetics and mechanism of the final N-alkylation step. |

| N-Isopropyl group (methine C-H) | H-D exchange on N-isopropyl-noratropine | To investigate the role of this position in potential metabolic or degradation pathways. |

| N-Isopropyl group (methyl C-H) | Synthesis from deuterated isopropanol (B130326) or acetone | To probe steric and electronic effects on receptor binding or metabolism. |

| Tropic acid backbone | Reductive deuteration of a tropic acid precursor | To study the mechanism of esterification and potential enzymatic or chemical hydrolysis. |

| Phenyl ring of tropic acid | H-D exchange on tropic acid or a precursor | To investigate interactions within the receptor binding pocket. |

It is important to note that the synthesis of these deuterated analogs would require careful optimization of reaction conditions to achieve high levels of deuterium incorporation and to avoid isotopic scrambling. Characterization of the final products would rely on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the location and extent of deuteration. The insights gained from such labeled compounds are invaluable for a deeper understanding of the chemical and biological behavior of ipratropium bromide.

Strategies for Reagent Recovery and Environmental Considerations in Synthesis

In recent years, the pharmaceutical industry has placed increasing emphasis on the development of sustainable and environmentally friendly manufacturing processes. The synthesis of ipratropium bromide, like many active pharmaceutical ingredients (APIs), traditionally involves the use of hazardous reagents and organic solvents. Consequently, modern synthetic strategies are progressively incorporating principles of green chemistry to minimize environmental impact, improve safety, and reduce costs. Key areas of focus include reagent recovery, the use of greener solvents, and the optimization of reaction conditions to improve yield and reduce waste. mdpi.com

The choice of solvents is another critical factor in the environmental footprint of a synthetic process. Traditional syntheses of ipratropium bromide may utilize chlorinated solvents such as chloroform or dichloromethane. nih.gov These solvents are associated with various health and environmental risks. Modern approaches aim to replace these with more benign alternatives. While a complete switch to green solvents like water or ethanol (B145695) can be challenging due to solubility and reactivity issues, research is ongoing to identify suitable replacements or to use co-solvents to reduce the volume of hazardous solvents required. mdpi.com

The recovery and recycling of catalysts used in the synthesis are also important considerations. oatext.com While not always applicable to every step in the ipratropium bromide synthesis, the general principle of using recoverable catalysts is a key strategy in green pharmaceutical manufacturing.

The following table summarizes some of the key strategies for improving the environmental profile of ipratropium bromide synthesis.

| Strategy | Traditional Approach | Greener Alternative/Improvement | Environmental/Economic Benefit |

| Quaternization Reagent | Use of excess methyl bromide with no recovery. | Implementation of a closed system for methyl bromide recovery and reuse. nih.gov | Reduces emission of ozone-depleting and toxic substances; lowers raw material costs. |

| Solvent Usage | Use of chlorinated solvents like chloroform or dichloromethane. nih.gov | Replacement with less hazardous solvents or use of co-solvents to reduce volume. | Minimizes worker exposure and environmental contamination; reduces costs associated with solvent waste disposal. |

| Reaction Conditions | Higher reaction temperatures, potentially leading to more byproducts. | Lower reaction temperatures to improve selectivity and product purity. nih.gov | Reduces energy consumption; simplifies purification, leading to less waste and higher overall yield. |

| Waste Reduction | Generation of significant side products and impurities requiring extensive purification. | Optimization of reaction steps to achieve higher conversion rates and cleaner reaction profiles. | Minimizes waste generation (higher atom economy); reduces the need for extensive purification steps. |

By integrating these strategies, the synthesis of ipratropium bromide can be made more sustainable, aligning with the broader goals of green chemistry in the pharmaceutical industry. These efforts not only contribute to environmental protection but can also lead to more efficient and cost-effective manufacturing processes.

Molecular Mechanisms of Action and Receptor Pharmacology of Ipratropium Bromide

Antagonism of Muscarinic Acetylcholine (B1216132) Receptors

The primary mechanism of action of ipratropium (B1672105) bromide involves its interaction with muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), with M1, M2, and M3 being the most relevant in the human lung. atsjournals.org

Ipratropium bromide acts as a non-selective antagonist, meaning it does not show significant preference for any of the M1, M2, or M3 receptor subtypes. wikipedia.orgnih.gov It binds with high affinity to all three, competitively inhibiting the binding of acetylcholine. nih.govmedchemexpress.com Research has demonstrated that ipratropium bromide has similar high-affinity binding to all three muscarinic receptor subtypes. nih.gov Some studies have reported IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, to be 2.9 nM for M1, 2.0 nM for M2, and 1.7 nM for M3 receptors. medchemexpress.com Another study reported a dissociation constant (KD) of 0.204 nM at cloned human M3 mAChRs. atsjournals.org

Table 1: Binding Affinities of Ipratropium Bromide for Muscarinic Receptor Subtypes

| Receptor Subtype | Reported IC50 (nM) medchemexpress.com | Reported KD (nM) atsjournals.org |

|---|---|---|

| M1 | 2.9 | - |

| M2 | 2.0 | - |

| M3 | 1.7 | 0.204 |

IC50: Half maximal inhibitory concentration. A lower value indicates a stronger inhibition. KD: Dissociation constant. A lower value indicates a higher binding affinity.

The blockade of M3 receptors on bronchial smooth muscle is primarily responsible for the bronchodilator effect. biorxiv.orgyoutube.com M1 receptors are found in the peribronchial ganglia and their blockade can also contribute to bronchodilation. biorxiv.org However, the antagonism of M2 receptors, which are located on the terminals of cholinergic nerves and act as feedback inhibitors of acetylcholine release, can sometimes lead to an increase in acetylcholine release. nih.gov This may slightly counteract the bronchodilator effect. nih.gov

By blocking muscarinic receptors, ipratropium bromide prevents the intracellular signaling cascade that is normally initiated by acetylcholine. fda.gov.phyoutube.com When acetylcholine binds to M1 and M3 receptors, it activates a G-protein (Gq), which in turn stimulates the enzyme phospholipase C. biorxiv.orgijbs.org This leads to a cascade of events that ultimately result in smooth muscle contraction and mucus secretion. nih.govdrugbank.com Ipratropium bromide's antagonism of these receptors halts this process. fda.gov.phyoutube.com

Differential Binding Affinities for M1, M2, and M3 Receptor Subtypes

Intracellular Signaling Pathway Modulation

The therapeutic effects of ipratropium bromide are a direct result of its influence on key intracellular signaling molecules.

The binding of acetylcholine to muscarinic receptors on bronchial smooth muscle leads to the activation of guanylate cyclase, an enzyme that increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). fda.gov.ph Elevated levels of cGMP are associated with bronchoconstriction. wikipedia.orgfda.gov.ph Ipratropium bromide, by blocking the initial acetylcholine signal, prevents this increase in cGMP, leading to a decrease in its intracellular concentration. wikipedia.orgnih.govunboundmedicine.com This reduction in cGMP is a critical step in producing bronchodilation. wikipedia.orgnih.gov

The activation of M3 receptors by acetylcholine also triggers the hydrolysis of a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). frontiersin.orggriffith.edu.au IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca++). ijbs.orgfrontiersin.orgpom.go.id The increase in intracellular calcium, along with the activation of protein kinase C by DAG, leads to the contraction of smooth muscle cells. youtube.comijbs.org Ipratropium bromide's blockade of the M3 receptor prevents the formation of IP3 and DAG, thereby inhibiting the release of intracellular calcium and subsequent muscle contraction. youtube.compom.go.id

Impact on Cyclic Guanosine Monophosphate (cGMP) Production

Theoretical Basis of Bronchodilation through Parasympathetic Inhibition

The airways are under the constant influence of the parasympathetic nervous system, which maintains a certain level of smooth muscle tone. nih.govdrugbank.com In certain respiratory diseases, this parasympathetic activity, or "cholinergic tone," can be heightened, leading to bronchoconstriction. fda.gov.phmedcentral.com The release of acetylcholine from vagal nerve endings activates muscarinic receptors on airway smooth muscle, causing them to contract and narrow the airways. nps.org.audrugbank.com

Ipratropium bromide acts as a bronchodilator by competitively inhibiting the action of acetylcholine at these muscarinic receptors. patsnap.commims.com This reduces the baseline cholinergic tone and prevents reflex bronchoconstriction that can be triggered by various stimuli. fda.gov.ph By blocking the parasympathetic pathways, ipratropium bromide leads to the relaxation of the airway smooth muscle, resulting in a widening of the bronchi and bronchioles and improved airflow. drugbank.comfda.gov.ph

Investigation of Atypical Pharmacological Responses: Potential for Paradoxical Bronchoconstriction

While ipratropium bromide is a well-established bronchodilator, there have been rare instances of atypical pharmacological responses, most notably paradoxical bronchoconstriction. This phenomenon, where the administration of a bronchodilator leads to the unexpected constriction of the airways, is a serious and counterintuitive adverse event. amjcaserep.commims.com

The primary mechanism thought to be responsible for this paradoxical reaction involves the non-selective nature of ipratropium bromide's antagonism of muscarinic receptors. nih.gov Ipratropium blocks not only the M3 muscarinic receptors on bronchial smooth muscle, which mediates bronchoconstriction, but also the M2 muscarinic receptors located on presynaptic cholinergic nerve endings. nih.govpatsnap.com These M2 receptors function as autoreceptors, providing negative feedback to inhibit further acetylcholine release. nih.gov

By blocking these M2 autoreceptors, ipratropium can inadvertently lead to an increased release of acetylcholine from the vagus nerve terminals. nih.govpediatriconcall.com This surge in acetylcholine can then compete with ipratropium at the M3 receptors, and if the acetylcholine concentration is high enough, it can overcome the blockade and lead to bronchoconstriction. nih.gov This effect may reduce the extent or duration of the intended bronchodilatory action. nih.gov

It is important to note that paradoxical bronchospasm can occur with the initial use of an ipratropium aerosol. nih.gov In such cases, immediate discontinuation of the medication is recommended. nih.gov While the exact incidence is not well-documented, it is considered a rare event. oatext.com

One case report detailed a 75-year-old woman who developed acute coronary syndrome secondary to paradoxical bronchospasm after receiving nebulized ipratropium bromide. oatext.com The patient experienced worsening of her general condition, rapid breathing, and generalized wheezing, indicative of bronchospasm, shortly after the nebulization began. oatext.com

Another factor that has been considered in cases of paradoxical bronchoconstriction with inhaled medications is the role of excipients in the formulation. amjcaserep.comnih.gov Some theories suggest that certain additives could trigger airway hyperresponsiveness in susceptible individuals. amjcaserep.com However, in one case study involving a patient who experienced paradoxical bronchospasm with beta-agonist inhalers, a switch to an ipratropium rescue inhaler was successful. amjcaserep.comnih.gov It was hypothesized that the anticholinergic properties of ipratropium might have suppressed the patient's hyperresponsive reaction to the excipients. nih.gov

Table 1: Receptor Activity and Potential for Paradoxical Bronchoconstriction

| Receptor Type | Location | Normal Function | Effect of Ipratropium Bromide Blockade | Potential Consequence |

|---|---|---|---|---|

| M2 Muscarinic Receptor | Presynaptic cholinergic nerve endings | Inhibits acetylcholine release (autoreceptor) | Increased acetylcholine release nih.gov | Paradoxical bronchoconstriction nih.gov |

| M3 Muscarinic Receptor | Bronchial smooth muscle | Mediates bronchoconstriction patsnap.com | Bronchodilation patsnap.com | Intended therapeutic effect |

Table 2: Summary of Research Findings on Ipratropium-Induced Paradoxical Bronchoconstriction

| Study/Report Type | Key Findings | Proposed Mechanism |

|---|---|---|

| Pharmacological Review | Ipratropium's non-selective blockade of M2 and M3 receptors can lead to increased acetylcholine release, potentially causing paradoxical bronchoconstriction. nih.gov | Blockade of presynaptic M2 autoreceptors. nih.gov |

| Case Report | A 75-year-old female experienced acute coronary syndrome following paradoxical bronchospasm induced by nebulized ipratropium bromide. oatext.com | Not explicitly stated, but consistent with known mechanisms. |

| Case Report/Discussion | Excipients in inhaler formulations can be a potential trigger for paradoxical bronchospasm. amjcaserep.comnih.gov | Airway hyperresponsiveness to formulation additives. amjcaserep.com |

Structure Activity Relationship Sar and Rational Ligand Design for Ipratropium Bromide Analogs

Conformational Requirements for Muscarinic Receptor Binding

The binding of ipratropium (B1672105) bromide to muscarinic receptors is a highly specific interaction dictated by the three-dimensional arrangement of the molecule. Ipratropium, a derivative of atropine (B194438), possesses a tropane (B1204802) skeleton, which is a bicyclic amine. nih.govresearchgate.net This rigid scaffold holds the ester and N-alkyl groups in a defined spatial orientation, which is crucial for fitting into the binding pocket of the muscarinic receptor.

The interaction is primarily governed by the induced fit model, where the initial binding of the ligand to a low-affinity state of the receptor is followed by a conformational change to form a high-affinity complex. acs.org The tropane ring's stereochemistry, specifically the orientation of the ester group at the C-3 position, is a critical determinant of binding affinity. For instance, the ester functional group is considered one of the most potent derivatives for this class of compounds. gpatindia.com

Role of the Quaternary Ammonium (B1175870) Group in Receptor Selectivity and Absorption

A defining feature of ipratropium bromide is its quaternary ammonium group, which is formed by the addition of an isopropyl group to the nitrogen atom of atropine. nih.govwikipedia.org This chemical modification has profound effects on the drug's receptor selectivity and absorption profile.

The positively charged quaternary ammonium group is a key pharmacophoric element that interacts with a conserved anionic aspartate residue in the binding site of muscarinic receptors. This strong ionic interaction is a primary anchor for the ligand within the receptor.

Furthermore, the quaternary ammonium structure significantly limits the molecule's ability to cross biological membranes, including the blood-brain barrier. wikipedia.org This is due to its permanent positive charge and increased polarity, which hinders passive diffusion across lipid bilayers. Consequently, when administered via inhalation, ipratropium bromide exerts its effects locally on the muscarinic receptors in the lungs with minimal systemic absorption. nih.govnih.gov This localized action is a major advantage over its parent compound, atropine, as it minimizes systemic anticholinergic side effects. nih.gov The poor oral absorption of quaternary ammonium compounds further contributes to its localized effect when inhaled. researchgate.net

| Feature | Ipratropium Bromide | Atropine |

| Nitrogen Group | Quaternary Ammonium | Tertiary Amine |

| Systemic Absorption (Inhaled) | Low (approx. 6.9%) nih.gov | High |

| Blood-Brain Barrier Penetration | No wikipedia.org | Yes nih.gov |

| Systemic Side Effects | Minimal nih.gov | Significant |

Influence of Tropane Ring Substitutions on Pharmacological Activity

Modifications to the tropane ring of ipratropium and related anticholinergic agents can significantly alter their pharmacological activity. The tropane skeleton itself is a bicyclic structure, and substitutions at various positions can influence receptor affinity, selectivity, and duration of action.

General SAR principles for this class of compounds indicate that for potent antagonist activity, at least one of the substituents on the ester group (R1 or R2) should be a heterocyclic or carbocyclic ring. gpatindia.com The group at the R3 position can be a hydrogen, hydroxyl, hydroxymethyl, or amide group. gpatindia.com The ester linkage (X) is generally preferred for high potency, though it can be replaced by an oxygen atom or be absent entirely. gpatindia.com

The nature of the N-substituent is also critical. Both quaternary ammonium salts and tertiary amines can be active, and the specific alkyl groups attached influence the compound's properties. gpatindia.com For instance, the N-isopropyl group of ipratropium contributes to its specific binding characteristics.

Studies on various tropane derivatives have shown that even subtle changes, such as the transposition of the nitrogen atom within the bicyclic system, can lead to new pharmacological properties. inhn.org The development of other anticholinergic bronchodilators like tiotropium (B1237716) bromide, which also features a tropane-like scaffold but with different ring substitutions (two thiophene (B33073) rings), highlights the importance of these modifications in achieving desired pharmacological profiles, such as prolonged duration of action. nih.gov

Comparative SAR Analysis with Atropine and Other Anticholinergic Agents

A comparative analysis of the structure-activity relationships of ipratropium bromide with atropine and other anticholinergic agents reveals key molecular determinants of their pharmacological differences.

Ipratropium vs. Atropine: The most significant structural difference between ipratropium and atropine is the quaternization of the nitrogen atom in ipratropium. wikipedia.org Atropine, a tertiary amine, is well-absorbed systemically and can cross the blood-brain barrier, leading to central nervous system effects. nih.gov In contrast, the quaternary ammonium structure of ipratropium restricts its systemic absorption and prevents it from entering the central nervous system, thereby localizing its action to the site of administration (e.g., the lungs) and reducing systemic side effects. nih.govwikipedia.org While both are non-selective muscarinic antagonists, the difference in their absorption profiles due to this single structural change is a classic example of rational drug design to improve therapeutic index. wikipedia.orgnih.gov

Ipratropium vs. Tiotropium and Aclidinium (B1254267): Tiotropium and aclidinium are other quaternary ammonium anticholinergic agents used in respiratory medicine. Tiotropium is structurally related to ipratropium but possesses two thiophene rings in its ester side chain and has a significantly higher affinity for muscarinic receptors. nih.gov Although it has similar affinity for all muscarinic receptor subtypes, tiotropium is functionally selective for M3 receptors due to its slower dissociation from M1 and M3 receptors compared to M2 receptors. nih.govquizlet.com This kinetic selectivity contributes to its longer duration of action compared to ipratropium. nih.gov

Aclidinium bromide also contains a quaternary ammonium group and two thiophene rings. nih.gov Like tiotropium, it exhibits kinetic selectivity for M3 over M2 receptors. nih.gov However, aclidinium is rapidly metabolized in plasma, resulting in a very short systemic half-life, which further minimizes the potential for systemic side effects. nih.gov

This comparative analysis underscores how modifications to the ester side chain and the tropane-like scaffold, in addition to the essential quaternary ammonium group, can fine-tune the pharmacological properties of anticholinergic agents, leading to differences in potency, duration of action, and receptor subtype selectivity.

| Compound | Key Structural Features | Receptor Affinity/Selectivity | Duration of Action |

| Ipratropium Bromide | N-isopropyl quaternary ammonium derivative of atropine. nih.gov | Non-selective muscarinic antagonist. wikipedia.org IC50s: M1=2.9 nM, M2=2.0 nM, M3=1.7 nM. medchemexpress.com | Short-acting (3-5 hours). wikipedia.org |

| Atropine | Tertiary amine, parent compound of ipratropium. wikipedia.org | Non-selective muscarinic antagonist. | Shorter acting than newer agents. mhmedical.com |

| Tiotropium Bromide | Quaternary ammonium compound with two thiophene rings. nih.gov | Higher affinity than ipratropium; functionally selective for M1/M3 receptors. nih.govquizlet.com | Long-acting. nih.gov |

| Aclidinium Bromide | Quaternary ammonium compound with two thiophene rings. nih.gov | Kinetic selectivity for M3 vs M2 receptors. nih.gov | Long-acting with rapid plasma metabolism. nih.gov |

Preclinical Pharmacokinetics and Drug Disposition Research of Ipratropium Bromide Theoretical and in Vitro Focus

Mechanisms of Systemic Absorption and Bioavailability Considerations

Ipratropium (B1672105) bromide, a quaternary ammonium (B1175870) compound, generally exhibits poor systemic absorption. nih.govnih.gov This is largely attributed to the presence of a charge on its 5-valent nitrogen, which limits its ability to cross lipid membranes. nih.govnih.gov Consequently, after oral administration, bioavailability is very low, estimated to be around 2-3%. boehringer-ingelheim.comboehringer-ingelheim.come-lactancia.org The majority of a swallowed dose is not absorbed and is excreted in the feces. nih.govdrugs.com

The low systemic absorption is a key characteristic of ipratropium bromide, contributing to its local site-specific effects in the airways with minimal systemic anticholinergic effects. nih.govboehringer-ingelheim.com

Table 1: Bioavailability of Ipratropium Bromide by Administration Route

| Administration Route | Estimated Bioavailability | Key Findings | Citations |

|---|---|---|---|

| Oral | 2-3% | Poorly absorbed from the gastrointestinal tract. | boehringer-ingelheim.comboehringer-ingelheim.come-lactancia.org |

| Inhalation | 7-28% | Rapid absorption from the lungs, but a large portion is swallowed. | e-lactancia.orgmedicines.org.ukpom.go.id |

| Intranasal | <20% | Limited absorption from the nasal mucosa. | nih.govboehringer-ingelheim.comboehringer-ingelheim.com |

Metabolism Pathways and Inactive Metabolite Identification

The portion of ipratropium bromide that is systemically absorbed undergoes partial metabolism. boehringer-ingelheim.comdrugs.comfda.gov The primary metabolic pathway is enzymatic hydrolysis of the ester bond. nih.govboehringer-ingelheim.comboehringer-ingelheim.com This process likely occurs in the liver and potentially in the gastrointestinal tract, involving cytochrome P-450 isoenzymes for the orally administered portion. nih.gove-lactancia.orgdrugbank.com

Ester Hydrolysis and Formation of Tropic Acid and Tropane (B1204802)

The main metabolic reaction is the cleavage of the ipratropium molecule into two principal, inactive metabolites: tropic acid and tropane. nih.govboehringer-ingelheim.comboehringer-ingelheim.commedcentral.com These metabolites have been shown in in vitro studies using rat brain tissue homogenates to have little to no affinity for muscarinic receptors, confirming their inactive status. boehringer-ingelheim.comboehringer-ingelheim.com Up to eight different metabolites have been detected in humans, rats, and dogs, but tropic acid and tropane are the major products of this hydrolysis. hres.ca

Table 2: Primary Metabolites of Ipratropium Bromide

| Metabolite | Formation Pathway | Activity | Citations |

|---|---|---|---|

| Tropic Acid | Ester Hydrolysis | Inactive | nih.govboehringer-ingelheim.comboehringer-ingelheim.commedcentral.com |

| Tropane | Ester Hydrolysis | Inactive | nih.govboehringer-ingelheim.comboehringer-ingelheim.commedcentral.com |

Excretion Routes and Potential Clearance Pathways

The elimination of ipratropium bromide and its metabolites occurs through both renal and fecal routes. Following intravenous administration, a significant portion of the dose, approximately half, is excreted unchanged in the urine. nih.govboehringer-ingelheim.comfda.gov The total body clearance is estimated to be around 2.3 L/min, with a renal clearance of about 0.9 L/min. pom.go.iddrugbank.comhres.ca This indicates that approximately 40% of systemic clearance is via the kidneys, while the remaining 60% is non-renal, likely hepato-metabolic. hres.ca

After oral administration, due to poor absorption, the vast majority of the dose (around 90%) is excreted unchanged in the feces. nih.govdrugbank.com Following inhalation, the swallowed portion is also primarily eliminated via the feces. medicines.org.ukpom.go.id The systemically absorbed fraction is cleared by the kidneys and liver. e-lactancia.org The terminal elimination half-life of ipratropium bromide is approximately 1.6 to 2 hours. nih.govboehringer-ingelheim.comfda.gov

Distribution Characteristics and Protein Binding in Biological Systems

Ipratropium bromide exhibits a large volume of distribution, estimated at approximately 4.6 L/kg, suggesting extensive tissue distribution. drugbank.com Despite this, its ability to penetrate certain barriers is limited. Autoradiographic studies in rats have demonstrated that ipratropium bromide does not cross the blood-brain barrier, which is consistent with its structure as a quaternary amine. boehringer-ingelheim.comboehringer-ingelheim.comfda.gov

In vitro studies have shown that ipratropium bromide has minimal binding to plasma proteins, specifically albumin and α1-acid glycoprotein. boehringer-ingelheim.comboehringer-ingelheim.comfda.gov The bound fraction is very low, ranging from 0% to 9%. boehringer-ingelheim.comfda.govdrugbank.com This low level of protein binding is consistent with the minimal circulating levels of the drug. drugbank.com

Table 3: Distribution and Protein Binding of Ipratropium Bromide

| Parameter | Value/Finding | Significance | Citations |

|---|---|---|---|

| Volume of Distribution | ~4.6 L/kg | High tissue distribution. | drugbank.com |

| Blood-Brain Barrier Penetration | Does not penetrate. | Limited central nervous system effects. | boehringer-ingelheim.comboehringer-ingelheim.comfda.gov |

| Plasma Protein Binding | 0-9% | Low binding to albumin and α1-acid glycoprotein. | boehringer-ingelheim.comfda.govdrugbank.com |

Interactions with Organic Cation Transporters (e.g., OCT1) and Implications for Disposition

Recent in vitro research has indicated that the disposition of ipratropium bromide may be influenced by organic cation transporters (OCTs). mdpi.com Studies using human bronchial epithelial cell models (Calu-3 and EpiAirway™) have shown that ipratropium can interact with OCT1 and OCT3. nih.gov Specifically, ipratropium was found to significantly reduce the basolateral uptake of a known OCT substrate, suggesting an inhibitory interaction. nih.gov

Furthermore, research points to the involvement of organic cation/carnitine transporters, particularly OCTN1 and OCTN2, in the uptake of ipratropium in bronchial epithelial cells. researchgate.net Studies in BEAS-2B cells, another human bronchial epithelial cell line, demonstrated that the uptake of ipratropium was saturable and temperature-dependent, which are characteristics of carrier-mediated transport. researchgate.net Silencing the genes for OCTN1 and OCTN2 in these cells suppressed ipratropium uptake, with OCTN2 appearing to play the primary role. researchgate.net These findings suggest that OCTs and OCTNs could be involved in the pulmonary absorption and disposition of inhaled ipratropium bromide. researchgate.netencyclopedia.pub

Advanced Analytical Methodologies and Quality Control Research for Ipratropium Bromide

Development and Validation of Chromatographic Assays

The development of reliable chromatographic assays is a cornerstone of pharmaceutical analysis for ipratropium (B1672105) bromide. These methods are designed to be specific, accurate, precise, and robust, ensuring consistent and trustworthy results.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely employed technique for the quantitative analysis of ipratropium bromide in both bulk drug and pharmaceutical dosage forms. biomedres.infobiomedres.info Researchers have focused on developing simple, rapid, and economical HPLC methods. biomedres.infobiomedres.info A common approach involves utilizing a C18 column with a mobile phase consisting of a buffer and an organic solvent. researchgate.netijprs.com For instance, one validated method achieved chromatographic separation on an Agilent Zorbax bonus-RP column using a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (B52724) (70:30 v/v) at a flow rate of 1.0 ml/min, with detection at 210 nm. biomedres.infobiomedres.info Another method employed a Kromasil ODS C18 column with a mobile phase of acetonitrile and potassium di-hydrogen phosphate (B84403) buffer (60:40 v/v) at a flow rate of 1 ml/min and UV detection at 254 nm, resulting in a retention time of 3.7 minutes for ipratropium bromide. researchgate.net

Table 1: HPLC Methodologies for Ipratropium Bromide Analysis

| Parameter | Method 1 biomedres.infobiomedres.info | Method 2 researchgate.net |

|---|---|---|

| Column | Agilent Zorbax bonus-RP (250 × 4.6 mm, 5µ) | Kromasil ODS (150 x 4.6 mm, C18) |

| Mobile Phase | 0.1% Trifluoroacetic acid: Acetonitrile (70:30 v/v) | Acetonitrile:Potassium di-hydrogen phosphate buffer (60:40 v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength | 210 nm | 254 nm |

| Retention Time | 2.50 minutes | 3.7 minutes |

Reverse-Phase HPLC (RP-HPLC) Techniques

RP-HPLC is a predominant mode of HPLC used for the analysis of ipratropium bromide, often in combination with other active ingredients like levosalbutamol or albuterol sulfate (B86663). ijprs.comijrpc.comjetir.orgpillbuys.com These methods typically utilize a non-polar stationary phase (like C8 or C18) and a polar mobile phase. ijprs.compillbuys.com For the simultaneous estimation of levosalbutamol and ipratropium bromide, one method used a reverse phase Enable C18 column with a mobile phase of methanol (B129727) and 0.01M potassium dihydrogen phosphate (pH adjusted to 3.0), with UV detection at 245 nm. ijrpc.com Another RP-HPLC method for the same combination employed an Agilent Zorbax SB-Aq column with a mobile phase of acetonitrile and 0.1% perchloric acid (50:50, v/v) at a flow rate of 0.8 ml/min and detection at 220 nm. jetir.org

Table 2: RP-HPLC Techniques for Ipratropium Bromide Analysis

| Parameter | Method 1 (with Levosalbutamol) ijrpc.com | Method 2 (with Levosalbutamol) jetir.org | Method 3 (with Albuterol Sulfate) pillbuys.com |

|---|---|---|---|

| Column | Enable C18 (250 X 4.6 mm, 5 µm) | Agilent Zorbax SB-Aq (250 x 4.6 mm, 5 µ) | Inertsil C8-3 (250mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.01M Potassium dihydrogen phosphate (pH 3.0) | Acetonitrile: 0.1 % Perchloric acid (50:50, v/v) | Gradient elution with Solvent A (Potassium dihydrogen phosphate and heptane-1-sulfonic acid sodium salt in water, pH 4) and Solvent B (acetonitrile) |

| Flow Rate | 1.0 mL/min | 0.8 ml/min | 1.0 ml/min |

| Detection Wavelength | 245 nm | 220 nm | 210 nm |

| Ipratropium Bromide Retention Time | 5.19 min | 4.14 min | Not specified |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC technology, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. researchgate.net UPLC methods have been developed for the rapid and sensitive analysis of ipratropium bromide and its impurities. researchgate.netsierrajournals.comresearchgate.net A stability-indicating RP-UPLC method was developed for the simultaneous quantification of ipratropium bromide and salbutamol (B1663637) sulfate and their related impurities. researchgate.netnih.gov This method utilized an Acquity BEH C18 column (100 mm x 2.1mm, 1.7 µm) with a gradient elution system at a flow rate of 0.3 mL/min and detection at 220 nm. researchgate.netnih.gov Another study described a UPLC method for analyzing degradation products using a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile (45:55% v/v). sierrajournals.com

Table 3: UPLC Applications for Ipratropium Bromide Analysis

| Parameter | Method 1 (with Salbutamol Sulfate) researchgate.netnih.gov | Method 2 (Degradation Products) sierrajournals.com |

|---|---|---|

| Column | Acquity BEH C18 (100 mm x 2.1mm, 1.7 µm) | Not specified |

| Mobile Phase | Gradient with Solvent A (2 mM potassium dihydrogen phosphate with 0.025% 1-pentane sulphonic acid sodium salt, pH 3.0) and Solvent B (pH 3.0 buffer, acetonitrile, methanol) | Ammonium formate: Acetonitrile (45:55% v/v) |

| Flow Rate | 0.3 mL/min | 0.5 ml/min |

| Detection Wavelength | 220 nm | 242 nm |

Stability-Indicating Analytical Method Development

A critical aspect of quality control is the ability to detect and quantify degradation products that may form during the manufacturing process or upon storage. Stability-indicating methods are specifically designed to separate the active ingredient from its impurities and degradation products, thus providing a measure of the drug's stability.

Quantification of Ipratropium Bromide and Related Impurities

The development of stability-indicating methods is crucial for ensuring the safety and efficacy of ipratropium bromide formulations. These methods are validated to demonstrate that they can effectively separate ipratropium bromide from its potential degradation products and process-related impurities. pillbuys.comsierrajournals.comresearchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, are performed to generate potential degradants. researchgate.netpillbuys.comsierrajournals.com For example, one study found that ipratropium bromide degraded significantly under oxidative (28.89%) and alkaline (26.39%) conditions, with less degradation under acidic conditions (13.42%) and no degradation under thermal conditions. researchgate.net Another study using a UPLC method successfully resolved ipratropium bromide from its degradation products formed under various stress conditions, confirming the stability-indicating nature of the method. sierrajournals.com A stability-indicating RP-HPLC method was also developed to quantify related impurities of albuterol sulfate and ipratropium bromide, where significant degradation was observed under hydrolytic and oxidative conditions. pillbuys.comnih.gov

Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)

The validation of analytical methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure their reliability. researchgate.netijrpc.comsierrajournals.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. ijrpc.comrjptonline.org This is confirmed by the absence of interference from these components at the retention time of the analyte. researchgate.net

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. biomedres.infosierrajournals.com For ipratropium bromide, linearity has been demonstrated over various concentration ranges, such as 24-56 µg/ml biomedres.infobiomedres.info and 20-120 µg/ml researchgate.net, with correlation coefficients (r²) typically greater than 0.99. biomedres.inforesearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to a sample. jetir.orgsierrajournals.com High recovery percentages, typically between 98% and 102%, indicate the accuracy of the method. researchgate.netjetir.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijrpc.comsierrajournals.com The precision is expressed as the relative standard deviation (%RSD), with values less than 2% generally considered acceptable. biomedres.infoijrpc.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ijrpc.comjapsonline.com Parameters that are typically varied include the flow rate, mobile phase composition, pH, and column temperature. ijrpc.compillbuys.com

Table 4: Summary of Validation Parameters for Ipratropium Bromide Analytical Methods

| Parameter | Typical Findings | References |

|---|---|---|

| Specificity | No interference from diluents, impurities, or other components. | researchgate.netijrpc.comrjptonline.org |

| Linearity Range | 2-10 µg/ml, 24-56 µg/ml, 20-120 µg/ml, 12-18 µg/ml | biomedres.inforesearchgate.netjetir.orgsierrajournals.com |

| Correlation Coefficient (r²) | > 0.995 | biomedres.inforesearchgate.netsierrajournals.com |

| Accuracy (% Recovery) | 98.8-100.1%, ~99.8% | researchgate.netjetir.org |

| Precision (%RSD) | < 2% for intraday and interday studies | biomedres.infoijrpc.comsierrajournals.com |

| Robustness | Method remains reliable with minor changes in flow rate, mobile phase composition, and pH. | ijrpc.compillbuys.comjapsonline.com |

Compliance with International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods for ipratropium bromide is consistently performed in accordance with ICH guidelines to guarantee the reliability and accuracy of the results. japsonline.com These guidelines outline specific parameters that must be evaluated, including specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). japsonline.comnih.gov

Specificity and Forced Degradation Studies:

A crucial aspect of quality control is the ability of an analytical method to be stability-indicating. This is established through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines. nih.govsierrajournals.com These studies help to identify potential degradation products and demonstrate that the analytical method can effectively separate the active pharmaceutical ingredient (API) from any degradants and impurities. nih.gov

For instance, one study revealed that ipratropium bromide is susceptible to degradation under oxidative and alkaline conditions, with less degradation occurring under acidic conditions and no degradation observed under thermal stress. researchgate.net Another investigation found that significant degradation occurred under hydrolytic (acidic and basic) and oxidative conditions. nih.gov In these studies, the developed methods were able to resolve the degradation products from the parent drug, confirming the stability-indicating nature of the assays. sierrajournals.comnih.gov

The peak purity of ipratropium bromide is often assessed using a photodiode array (PDA) detector, which can establish the specificity of the method by comparing the purity angle to the purity threshold. nih.gov

Linearity:

Analytical methods for ipratropium bromide have consistently demonstrated good linearity over a specified concentration range, a key requirement of ICH guidelines. The correlation coefficient (r²) is a common metric used to express linearity.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 20-120 | 0.9958 | researchgate.net |

| 24-56 | 0.999 | biomedres.info |

| 2-12 | ≥ 0.999 | japsonline.com |

This high degree of correlation confirms a direct and proportional relationship between the concentration of ipratropium bromide and the analytical response.

Accuracy and Precision:

Accuracy, expressed as the percentage recovery, and precision, measured by the relative standard deviation (%RSD), are fundamental to method validation.

Accuracy: Studies have reported mean recovery values in the range of 99.8% for ipratropium bromide, indicating a high degree of accuracy. researchgate.net Other research has shown recovery rates between 98.0% and 102.0%. scispace.com

Precision: Intraday and inter-day precision studies have shown %RSD values of less than 1.0%, confirming the high precision of the analytical methods. researchgate.net Other studies have reported %RSD values of less than 2.0% for precision experiments. nih.govbiomedres.info

Robustness:

Robustness testing involves making deliberate, small variations to the method parameters to assess its reliability during normal usage. nih.gov Parameters such as pH, column oven temperature, flow rate, and mobile phase composition are typically varied. nih.gov The ability of the method to remain unaffected by these minor changes demonstrates its robustness.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ are important indicators of a method's sensitivity. These values are determined according to ICH guidelines. alliedacademies.org

| Parameter | Value (µg/mL) | Reference |

| LOD | 1.15 | biomedres.info |

| LOQ | 3.49 | biomedres.info |

| LOD | 0.44 | japsonline.com |

| LOQ | 1.34 | japsonline.com |

| LOD | 0.20996 | researchgate.net |

| LOQ | 0.63624 | researchgate.net |

These findings underscore the development of highly sensitive methods for the detection and quantification of ipratropium bromide.

Application in Quality Control:

The validated analytical methods are routinely employed for the quality control of ipratropium bromide in bulk drug and pharmaceutical dosage forms. biomedres.inforesearchgate.net They are used to determine the assay of the drug, quantify related substances and impurities, and ensure the stability of the product throughout its shelf life. nih.govgeneesmiddeleninformatiebank.nl The manufacturing process for ipratropium bromide products is also validated according to relevant ICH guidelines to ensure consistent quality. geneesmiddeleninformatiebank.nl

Chemical Stability, Degradation Pathways, and Stabilization Strategies for Ipratropium Bromide Hydrate

Forced Degradation Studies for Intrinsic Stability Assessment

Forced degradation, or stress testing, is crucial for elucidating the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated storage to provoke degradation. This helps in identifying potential degradation products and understanding the degradation pathways. researchgate.net

Oxidative Stress Degradation Pathways

Ipratropium (B1672105) bromide has been shown to be susceptible to oxidative degradation. google.com Studies have indicated that under oxidative conditions, the drug degrades significantly. One study reported a degradation of 28.89% when subjected to oxidative stress. researchgate.net The decomposition can be attributed to oxidation, among other reactions. google.com The use of an inert atmosphere, such as nitrogen, has been shown to reduce the formation of oxidation products. google.com

Hydrolytic Degradation under Acidic and Alkaline Conditions

Hydrolysis is a key degradation pathway for ipratropium bromide, with the rate of degradation being highly dependent on the pH of the solution. google.comepo.org The molecule is an ester, and the ester linkage is susceptible to hydrolysis. google.com

Under acidic conditions , ipratropium bromide undergoes hydrolysis, although it is considered relatively stable in acidic to neutral solutions. researchgate.net One study showed a 13.42% degradation under acidic conditions. researchgate.net The degradation is mainly influenced by the acidic pH rather than elevated temperature. pillbuys.com

Under alkaline conditions , ipratropium bromide is rapidly hydrolyzed. researchgate.net It is known to be unstable in alkaline media, and contact with such conditions should be strictly avoided to enhance stability. epo.org A forced degradation study reported a 26.39% degradation in alkaline conditions. researchgate.net

Thermal Stress Degradation Profiles

The thermal stability of ipratropium bromide has been investigated, with some studies indicating no degradation under thermal conditions, while others note decomposition at very high temperatures. researchgate.netresearchgate.net Ipratropium bromide is reported to melt at approximately 230°C with decomposition. researchgate.net In some solution formulations, significant decomposition has been observed when stored at 50°C. google.com

Identification and Structural Characterization of Degradation Products

Several degradation products of ipratropium bromide have been identified and characterized. The primary degradation pathway is the hydrolysis of the ester bond. google.compillbuys.com

The major degradation product identified in degradation studies is tropic acid . pillbuys.com Another degradation product that can form, particularly in the presence of ethanol (B145695) as a cosolvent, is tropic acid ethyl ester . google.com This can be formed either by the direct reaction of ethanol with ipratropium bromide or by the hydrolysis of ipratropium bromide to tropic acid, followed by esterification with ethanol. google.com A minor degradation component observed is apo-ipratropium . pillbuys.com

Advanced analytical techniques such as UPLC and ESI-MS/MS are employed for the separation and structural characterization of these degradation products. sierrajournals.com

pH-Rate Profiles and Kinetic Studies of Degradation

The degradation of ipratropium bromide follows a distinct pH-rate profile. The rate of hydrolysis and esterification is pH-dependent. google.comepo.org In aqueous solutions, the degradation of ipratropium bromide exhibits a pH-rate minimum at approximately pH 3.5. google.comepo.org This indicates that the compound is most stable at this acidic pH. The rate of hydrolysis increases significantly in alkaline solutions. epo.orgresearchgate.net

Formulation Stabilization Approaches: Role of pH Modulators and Excipients

To ensure the stability of ipratropium bromide in formulations, particularly in solutions, several stabilization strategies are employed.

The most critical factor for stabilizing ipratropium bromide in aqueous and some non-aqueous systems is the control of pH. google.comepo.org Since the drug is most stable at a pH of around 3.5, formulations are often buffered to this pH. google.comepo.org This is achieved through the use of pH modulators such as inorganic acids (e.g., hydrochloric acid) or organic acids (e.g., citric acid, ascorbic acid). google.comcbg-meb.nl The addition of an acid to the formulation reduces the chemical degradation to acceptable levels. google.com For instance, nebulizer solutions are typically formulated with a pH between 3.0 and 4.0 using hydrochloric acid for pH adjustment. cbg-meb.nl

The choice and concentration of excipients also play a role in stability. In aerosol formulations containing cosolvents like ethanol, the interaction between the drug and the cosolvent can lead to degradation. google.com The addition of a small amount of water (around 1%) has been found to reduce decomposition due to dehydration in certain formulations. google.com The presence of certain excipients can also affect the stability and performance of pressurized-metered dose inhalers. researchgate.net

Formulation Science and Solid State Chemistry Research of Ipratropium Bromide Hydrate

Crystalline Forms and Hydrates: Impact on Material Properties

Implications of Monohydrate Form in Pharmaceutical Formulations

The monohydrate form of ipratropium (B1672105) bromide is frequently the preferred form for pharmaceutical use, particularly in inhalation products. google.comcbg-meb.nl Its stability is a key advantage, as it is less susceptible to changes during manufacturing and storage, especially under varying humidity conditions. nih.govgoogle.com This stability helps ensure consistent product performance and shelf-life. google.com The use of the monohydrate can prevent the potential for phase alterations that might occur with a less stable form, which is critical for maintaining the quality of solid dosage forms. nih.gov For instance, formulations for nebulizers often specify the use of ipratropium bromide monohydrate. cbg-meb.nlguildlink.com.au

Comparison of Anhydrous versus Hydrate (B1144303) Forms in Drug Delivery Systems

The choice between the anhydrous and monohydrate forms of ipratropium bromide can have significant consequences for drug delivery systems, particularly for dry powder inhalers (DPIs). core.ac.uk While both forms exist, the anhydrous version can be less stable and may convert to the monohydrate in the presence of moisture. nih.govresearchgate.net This potential for conversion is a critical consideration in formulation, as it can alter the physical properties of the powder and negatively impact the performance of the delivery device. core.ac.uk

Conversely, the monohydrate form generally offers better physical stability. nih.gov However, the water content in the hydrate can influence its mechanical properties and interactions with other components in a formulation, such as carrier particles like lactose (B1674315). nih.govresearchgate.net Despite these differences, some research indicates that the mechanical and interfacial properties of both the anhydrous and monohydrate forms can be similar after processing, leading to comparable performance in DPI formulations. researchgate.netresearchgate.net One study found that the adhesion of both forms to lactose was similar, which correlated with their in-vitro aerosolization performance. researchgate.net

Table 1: Comparison of Anhydrous and Monohydrate Forms of Ipratropium Bromide

| Property | Anhydrous Form | Monohydrate Form |

| Stability | Generally less stable; can convert in the presence of moisture. nih.govresearchgate.net | Generally more thermodynamically stable. nih.gov |

| Hygroscopicity | More prone to water uptake. | Less affected by humidity. nih.gov |

| Processing | Potential for phase changes during manufacturing. core.ac.uk | Offers more predictable and stable processing. google.com |

| Drug Delivery | Inconsistent performance if phase conversion occurs. core.ac.uk | Provides more consistent and reliable delivery. google.com |

Solid-State Mechanical Properties and Particle Engineering

The mechanical properties of ipratropium bromide hydrate are crucial for the design and manufacturing of pharmaceutical dosage forms, especially for inhaled therapies where particle characteristics are paramount. oup.com

Assessment of Crystal Habit and its Influence on Processing

The external shape of a crystal, known as its crystal habit, significantly affects the processing behavior of this compound. oup.com The crystallization process can yield different habits, such as acicular (needle-like) particles. google.com Needle-shaped crystals often exhibit poor flow properties, which can complicate powder handling and lead to non-uniform dosing during the manufacturing process. google.com To overcome this, processing methods are employed to convert these needle-shaped crystals into more morphologically acceptable, non-acicular particles. google.com This modification helps to minimize particle aggregation and reduces the risk of clogging in the components of a drug delivery device. google.com

Studies on Particle Size Reduction and its Effects on Material Attributes

For inhalation therapies, achieving a specific particle size is critical for the drug to be deposited in the desired region of the lungs. nih.gov Typically, particles in the aerodynamic size range of 1-5 μm are required to reach the lower respiratory tract. nih.gov To achieve this, this compound is often subjected to particle size reduction through processes like air-jet milling or micronization. researchgate.netinnovareacademics.in

However, these high-energy processes can introduce physical changes to the material. core.ac.uk Micronization can create disorder and defects in the crystal lattice, potentially leading to the formation of amorphous areas on the particle surface. core.ac.uk These amorphous regions can increase hygroscopicity and cohesiveness, which may lead to particle agglomeration and adversely affect the powder's flow and aerosolization performance. nih.gov Studies have shown that the mechanical properties of the initial crystals, such as their Young's modulus, can influence the efficiency of the milling process. oup.com Therefore, careful control of particle size reduction is essential to balance the need for a respirable particle size with the preservation of the material's crystalline stability. core.ac.uk

Table 2: Effects of Particle Size Reduction on this compound Attributes

| Material Attribute | Effect of Particle Size Reduction |

| Aerodynamic Performance | Enables particles to reach the lower respiratory tract. nih.gov |

| Physical Stability | Can introduce amorphous regions, potentially reducing stability. core.ac.uk |

| Flowability | Increased cohesiveness of smaller particles can lead to poor flow. google.com |

| Interparticle Forces | Increased surface area can lead to stronger interparticle forces. google.com |

Interfacial Phenomena and Interparticle Forces in Dry Powder Systems

In dry powder inhaler (DPI) formulations, the interactions between the micronized this compound and larger carrier particles, such as lactose, are governed by a balance of cohesive and adhesive forces. core.ac.uk These forces, which include van der Waals forces, electrostatic forces, and capillary forces, dictate how well the drug adheres to the carrier and how efficiently it is released upon inhalation. mdpi.commonash.edu

The goal is to have an interactive mixture that is stable enough to withstand processing and storage but allows for the easy detachment of the fine drug particles from the carrier during the patient's inspiration. google.com The surface properties of both the drug and the carrier, including surface energy and roughness, are key determinants of the strength of these interparticle forces. cjph.com.cn The presence of water in the monohydrate form can influence these surface characteristics. nih.gov

Research utilizing techniques like atomic force microscopy (AFM) has been employed to study the cohesive-adhesive balance (CAB) in ipratropium bromide formulations. researchgate.net These studies help in understanding how the interfacial properties of the drug and carrier affect the aerosolization performance of the final product. researchgate.netresearchgate.net The delicate balance of these forces is critical for the development of effective and reliable DPIs. core.ac.ukgoogle.com

Theoretical Considerations for Optimized Drug Delivery System Performancearchbronconeumol.org

The development and optimization of inhaled drug delivery systems for this compound increasingly rely on theoretical and computational models to predict and enhance performance. These in-silico tools, including computational fluid dynamics (CFD) and physiologically based pharmacokinetic (PBPK) modeling, offer a detailed understanding of the complex interplay between the drug formulation, the delivery device, and the patient's respiratory system.

Computational Fluid Dynamics (CFD) Modeling:

CFD modeling has emerged as a powerful tool for simulating the behavior of aerosol particles within the respiratory tract. researchgate.net By creating detailed three-dimensional models of the human airway, often based on medical imaging data, researchers can predict airflow patterns and particle deposition. researchgate.net This allows for the optimization of device design and formulation characteristics to target specific regions of the lung. researchgate.net

Studies have utilized CFD to:

Analyze the effects of air flow rate and inhaler cone angle on particle deposition. For pressurized metered-dose inhalers (pMDIs), increasing the air flow rate can reduce the aerodynamic particle diameter, while the cone angle of the spray can influence deposition in the mouth and throat. researchgate.net

Simulate aerosol flow from a pMDI into a mouth-throat geometry. These models can identify areas of high particle deposition, such as at bends in the airway, and correlate fluid flow patterns with drug deposition behavior. researchgate.net

Evaluate the performance of different inhaler designs. CFD can be used to compare the aerosolization performance of various devices and formulations, including those with newer, more environmentally friendly propellants. researchgate.netfrontiersin.org

Personalize aerosol therapy. By using patient-specific airway models derived from high-resolution scanners, CFD has the potential to tailor treatment to individual lung morphologies. researchgate.net

A key aspect of CFD modeling is its ability to predict the regional distribution of inhaled particles. researchgate.net For instance, simulations can show how particle size and inhalation flow rate affect whether particles are deposited in the central airways or penetrate deeper into the lungs. researchgate.net This is particularly relevant for ipratropium bromide, as the distribution of its target muscarinic receptors is not uniform throughout the lung. researchgate.net

Interactive Data Table: CFD Simulation Parameters and Outcomes for Ipratropium Bromide Delivery

| Parameter Studied | Modeling Approach | Key Findings | Reference |

| Air Flow Rate & Cone Angle | Eulerian-Lagrangian discrete phase model with k-ω turbulence model in a simulated mouth-throat geometry. | Increasing air flow rate reduced aerodynamic particle diameters. An 8° cone angle resulted in the lowest mouth-throat deposition. | researchgate.net |

| Inhaler Device Geometry | Comparison of a commercial inhaler with experimental designs using a human-realistic breathing profile. | Actuator orifice diameter and jet length significantly impact fine particle mass and regional deposition. | frontiersin.org |

| Particle Size | Simulation of 1µm, 5µm, and 50µm particles at various flow rates in a theoretical airway model. | Larger particles and higher flow rates led to increased impaction in the central airways. | researchgate.net |

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK modeling provides a framework for simulating the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For inhaled drugs like ipratropium bromide, PBPK models are invaluable for predicting systemic exposure and evaluating bioequivalence between different formulations. nih.govfda.gov

Key applications of PBPK modeling for ipratropium bromide include:

Predicting in vivo pharmacokinetic characteristics. PBPK models have been successfully developed to simulate the systemic exposure of ipratropium bromide following inhalation. nih.govfda.gov

Simulating regional lung deposition and clearance. PBPK models can predict the accumulation and clearance of particles in different lung regions, such as the bronchi, bronchioles, and alveolar area. nih.govfda.gov

Supporting bioequivalence studies. The FDA encourages the use of quantitative methods like PBPK modeling as part of a weight-of-evidence approach to demonstrate bioequivalence, potentially reducing the need for extensive clinical endpoint studies. x-mol.com

Interactive Data Table: PBPK Model Insights for Ipratropium Bromide

| Modeling Objective | Key Model Features | Significant Conclusions | Reference |

| Bioequivalence Assessment | Utilized non-clinical and clinical data in a web-based simulator. | The model accurately predicted the bioequivalence of test and reference ipratropium bromide inhalation aerosols. | nih.govfda.gov |

| GI Absorption Contribution | Modeled drug exposure with and without simulated charcoal blockade. | Gastrointestinal absorption had a negligible effect on the systemic exposure of inhaled ipratropium bromide. | nih.govfda.govresearchgate.net |

| Lung Deposition & Clearance | Predicted particle distribution and clearance from different lung regions. | Particles in the alveolar region were cleared within an hour, followed by those in the bronchioles and bronchi. | nih.govfda.gov |

Coupling of Theoretical Models:

The integration of different theoretical models, such as CFD with the Discrete Element Method (DEM), offers a more comprehensive understanding of the deagglomeration process in dry powder inhalers (DPIs). This coupled approach can provide detailed information on air flow and particle-particle/wall interactions at a microscopic level, aiding in the development and optimization of DPI formulations.

Computational Biophysics and in Silico Drug Discovery for Ipratropium Bromide

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. nih.gov This method is instrumental in elucidating the binding modes of ipratropium (B1672105) bromide to its target, the muscarinic acetylcholine (B1216132) receptors (M-AChRs), and in quantifying the strength of these interactions. nih.govmdpi.com

Research studies have employed docking simulations to evaluate the binding energy between ipratropium bromide and various muscarinic receptor subtypes, particularly M1, M2, and M3. emerginginvestigators.orgresearchgate.net For instance, docking analyses using AutoDock Vina have calculated the binding affinities of ipratropium bromide, revealing its interaction with the active sites of these receptors. emerginginvestigators.orgresearchgate.net In one study, ipratropium bromide exhibited a baseline binding energy of -7.2 kcal/mol with the human M1 muscarinic acetylcholine receptor and -9.2 kcal/mol with the human M2 subtype. emerginginvestigators.org